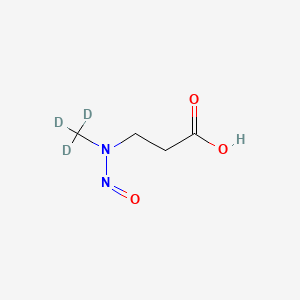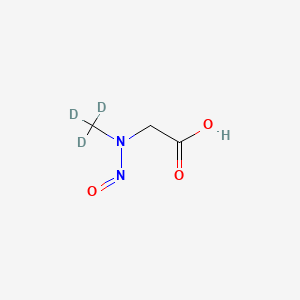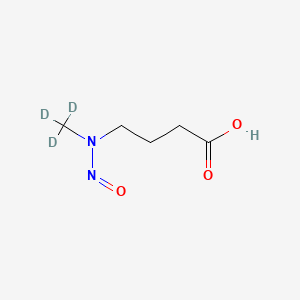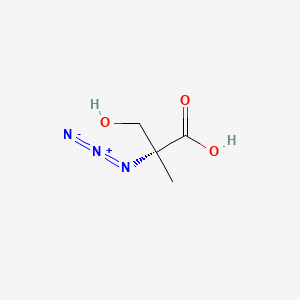
4-Carboxy-3-nitrobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Carboxy-3-nitrobenzylamine” is a chemical compound with the molecular formula C8H8N2O4 . It is categorized as a main product in chemical industries .
Molecular Structure Analysis
The molecular structure of “4-Carboxy-3-nitrobenzylamine” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key is CAUXOWSYHOCERZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “4-Carboxy-3-nitrobenzylamine” is 417.2±40.0 °C, and its predicted density is 1.466±0.06 g/cm3 . The predicted pKa value is 1.76±0.25 .Scientific Research Applications
4-Nitrobenzyl carbamates, closely related to 4-Carboxy-3-nitrobenzylamine, are being investigated as triggers for bioreductive drugs, especially in conjunction with the E. coli B nitroreductase. These compounds undergo fragmentation upon reduction to release toxic amine-based toxins, which can be potentially used in targeted cancer therapy (Hay et al., 1999).
N,N-Dimethyl-4-nitrobenzylamine, another compound similar to 4-Carboxy-3-nitrobenzylamine, is an important intermediate in organic synthesis and finds applications in medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).
Graphite powder and multiwalled carbon nanotubes (MWCNTs) have been successfully modified with 4-nitrobenzylamine. These modified materials can potentially be used in electrochemistry and nanotechnology applications (Wildgoose et al., 2005).
The crystal and molecular structures of compounds like N-phenyl-4-nitrobenzylamine provide valuable insights for designing new materials and drugs (Iwasaki et al., 1988).
4-Nitrobenzylamine has been used in the synthesis and modification of macrocyclic tetraamines, which are potential chelating agents for medical applications (McMurry et al., 1992).
4-Nitrobenzylamine derivatives have been explored as inhibitors for nucleoside transport proteins, suggesting potential pharmaceutical applications (Tromp et al., 2005).
properties
IUPAC Name |
4-(aminomethyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUXOWSYHOCERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666462 |
Source


|
| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-3-nitrobenzylamine | |
CAS RN |
100466-28-2 |
Source


|
| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)







